
2,2'-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) is a chemical compound with the molecular formula C15H28O6 It is known for its unique structure, which includes two oxirane (epoxide) groups connected by a tetraoxatridecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 10,12-dimethyl-2,5,8,11-tetraoxatridecane-1,12-diol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired bis(oxirane) compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) can undergo various types of chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane groups typically yields diols, while nucleophilic substitution can produce a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) involves its reactivity towards nucleophiles and electrophiles. The oxirane rings are highly strained and can readily react with nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various applications, including polymerization and the formation of cross-linked networks. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
Triethylene glycol diglycidyl ether: Similar in structure but with a shorter chain length.
Tetraethylene glycol dimethyl ether: Another related compound with different substituents on the ether chain.
Uniqueness
2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) is unique due to its specific chain length and the presence of two oxirane groups. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
74925-61-4 |
|---|---|
Fórmula molecular |
C15H28O6 |
Peso molecular |
304.38 g/mol |
Nombre IUPAC |
2-[2-[1-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]propan-2-yloxy]propan-2-yl]oxirane |
InChI |
InChI=1S/C15H28O6/c1-12(21-15(2,3)14-11-20-14)8-17-6-4-16-5-7-18-9-13-10-19-13/h12-14H,4-11H2,1-3H3 |
Clave InChI |
AKAWRUFLVZLCFF-UHFFFAOYSA-N |
SMILES canónico |
CC(COCCOCCOCC1CO1)OC(C)(C)C2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


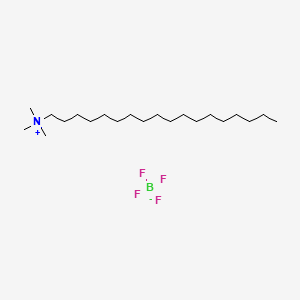
![1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane](/img/structure/B14452726.png)
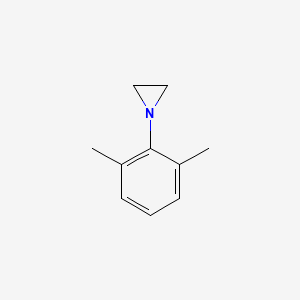
![1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14452743.png)
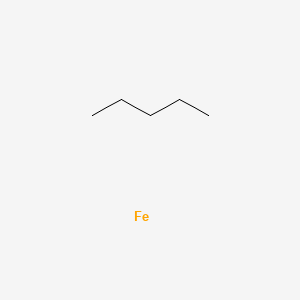
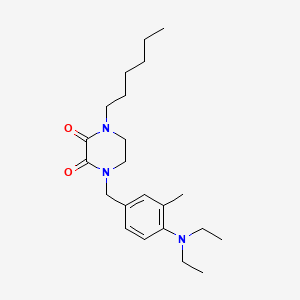
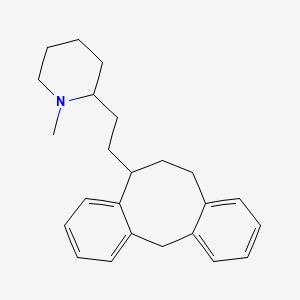
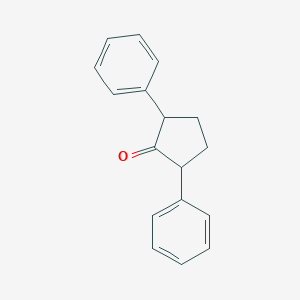

![4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14452774.png)
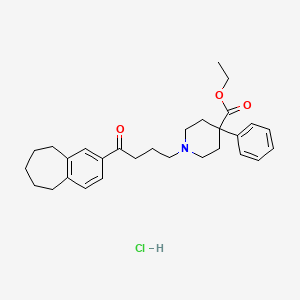
![3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate](/img/structure/B14452796.png)
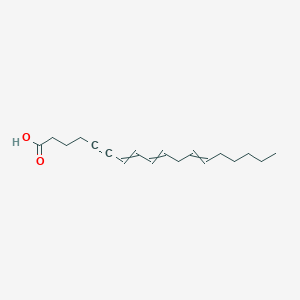
![2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B14452810.png)
